molecular formula C7H11NO B12948348 2-Methyl-2-azabicyclo[2.2.1]heptan-5-one

2-Methyl-2-azabicyclo[2.2.1]heptan-5-one

Cat. No.: B12948348
M. Wt: 125.17 g/mol
InChI Key: JBEJIIIRMCKDBV-UHFFFAOYSA-N
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Description

2-Methyl-2-azabicyclo[221]heptan-5-one is a bicyclic compound that features a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-azabicyclo[2.2.1]heptan-5-one typically involves the use of cyclopentenes as starting materials. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of cost-effective reagents, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-azabicyclo[2.2.1]heptan-5-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxygenated derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The nitrogen atom in the bicyclic structure allows for substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for aminoacyloxylation, m-chloroperoxybenzoic acid (MCPBA) for epoxidation, and other electrophilic reagents for substitution reactions .

Major Products

The major products formed from these reactions include oxygenated derivatives, epoxides, and polyfunctionalized bicyclic systems .

Scientific Research Applications

2-Methyl-2-azabicyclo[2.2.1]heptan-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-2-azabicyclo[2.2.1]heptan-5-one involves its interaction with molecular targets and pathways within biological systems. The nitrogen atom in its structure allows it to form various interactions with enzymes and receptors, influencing biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-azabicyclo[2.2.1]heptan-5-one is unique due to its specific bicyclic structure with a nitrogen atom and a ketone group. This combination of features allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various scientific applications.

Properties

IUPAC Name

2-methyl-2-azabicyclo[2.2.1]heptan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-8-4-5-2-6(8)3-7(5)9/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBEJIIIRMCKDBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CC1CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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